molecular formula C23H24N2O5S B3530849 methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate

methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate

Cat. No.: B3530849
M. Wt: 440.5 g/mol
InChI Key: DRAOQALFFHWVLA-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate is a complex organic compound with a unique structure that includes a sulfanylideneimidazolidinone core

Preparation Methods

The synthesis of methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate typically involves a multi-step process. One common method includes the reaction of 2,4-diethoxybenzaldehyde with thiosemicarbazide to form an intermediate, which is then reacted with maleic anhydride under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or imidazolidinone rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids, bases), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: It has been studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique structure and reactivity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of bacterial enzymes, leading to antimicrobial effects, or interaction with cellular pathways that regulate cell growth and apoptosis, contributing to its potential anticancer activity .

Properties

IUPAC Name

methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-4-29-18-12-11-16(20(14-18)30-5-2)13-19-22(27)25(17-9-7-6-8-10-17)23(31)24(19)15-21(26)28-3/h6-14H,4-5,15H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAOQALFFHWVLA-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2CC(=O)OC)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2CC(=O)OC)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.